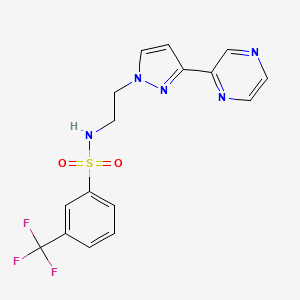

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic building blocks such as benzenesulfonyl chloride, pyrazoles, and various amines or other functional groups to introduce the desired structural features. For example, the synthesis of related compounds has been reported through the oxidation of precursor molecules followed by reactions such as esterification, hydrazinolysis, and further functionalization to achieve the target compound (Mustafa et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonyl group attached to the benzene ring, which significantly influences their physical and chemical properties. Crystallographic studies of related compounds reveal significant differences in conformations, which could affect their activity and interactions with biological targets. The conformational flexibility and the possible steric effects within molecular arrangements are crucial for understanding the behavior of such molecules (Borges et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamides can be influenced by the substituents on the benzene ring and the nature of the sulfonyl group. These compounds participate in various chemical reactions, including sulfonation, alkylation, and coupling reactions, which can be utilized to introduce additional functional groups or modify the molecular structure for specific applications. The presence of the pyrazolyl group can also contribute to the reactivity, offering sites for further functionalization (Karunakar et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystalline structure and the specific conformation adopted in the solid state can provide insights into the compound's stability and solubility, which are essential parameters in drug design and formulation (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the compound's behavior in biological systems or chemical reactions. Studies on related compounds have shown that the presence of the sulfonamide group can impart acidic properties, while the aromatic system may participate in π-π interactions, affecting the compound's binding to biological targets or its behavior in crystalline forms (Jacobs et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound, due to its complex structure, has been involved in various synthetic and biological studies. For instance, derivatives of this chemical structure have shown antimicrobial activity against a range of bacteria and fungi. Specifically, the synthesis of novel pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties has been reported, demonstrating significant antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Furthermore, celecoxib derivatives synthesized from the reaction of alkyl/aryl isothiocyanates with celecoxib have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing the potential of such compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Herbicidal Activity

Notably, certain compounds within this chemical class exhibit herbicidal activity, particularly as post-emergence agents on dicotyledonous weed species, suggesting a potential role in agricultural chemistry. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, providing a mechanism for their herbicidal action (Eussen et al., 1990).

Pharmacological Potential

There's evidence indicating the pharmacological potential of these compounds, including their effects on pathological pain models in mice. One study reported the synthesis of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles, which were tested for their effect on a pathological pain model in mice, showing significant anti-hyperalgesic action and anti-edematogenic effects (Lobo et al., 2015). This highlights the therapeutic potential of these compounds in managing pain and inflammation.

Structural and Conformational Studies

Structural and conformational analysis of related compounds has been performed to understand their biological activities better. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide revealed significant differences in the conformations adopted by molecules, which could influence their activity in biological systems (Borges et al., 2014).

Cytotoxicity and Antitumor Activity

Additionally, the cytotoxicity and tumor-specificity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been investigated, showing potential as carbonic anhydrase inhibitors and for further anti-tumor activity studies (Gul et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-1-3-13(10-12)27(25,26)22-7-9-24-8-4-14(23-24)15-11-20-5-6-21-15/h1-6,8,10-11,22H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYRNJCXCDSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)

![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)